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Compound of Interest

Compound Name: 6'''-Feruloylspinosin

Cat. No.: B1342905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 6'''-
Feruloylspinosin with its target proteins. This document includes a summary of quantitative

data, detailed experimental protocols for in silico docking, and visualizations of the relevant

signaling pathways.

Introduction
6'''-Feruloylspinosin is a flavonoid C-glycoside found in the seeds of Ziziphus jujuba (jujube).

It has garnered significant interest for its potential therapeutic effects, including neuroprotective,

cardioprotective, and anti-inflammatory properties.[1][2][3] Understanding the molecular

interactions between 6'''-Feruloylspinosin and its protein targets is crucial for elucidating its

mechanism of action and for the development of novel therapeutics. Molecular docking is a

computational method that predicts the preferred orientation of one molecule to a second when

bound to each other to form a stable complex. This technique is instrumental in structure-based

drug design.

Quantitative Docking Data
Molecular docking studies have been conducted to evaluate the binding affinity of 6'''-
Feruloylspinosin with several key protein targets. The binding energy, typically measured in

kcal/mol, indicates the strength of the interaction, with more negative values suggesting a

stronger binding affinity.
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Target
Protein/Complex

Binding Energy
(kcal/mol)

Interacting Amino
Acid Residues

Reference

NF-κB-DNA complex -7.92 ± 0.59

Data not available in

the reviewed

literature.

[1]

FAK

Lowest docking

energy among tested

compounds

Data not available in

the reviewed

literature.

[4][5]

DOCK180

Lowest docking

energy among tested

compounds

Forms nine hydrogen

bonds.
[4][5]

Rac1

Lowest docking

energy among tested

compounds*

Forms nine hydrogen

bonds.
[4][5]

Arp3

Lowest docking

energy among tested

compounds*

Data not available in

the reviewed

literature.

[4][5]

WAVE2

Lower binding affinity

compared to other

targets.

Data not available in

the reviewed

literature.

[5]

GSK3β

Data not available in

the reviewed

literature.

Data not available in

the reviewed

literature.

N/A

*In a comparative study, 6'''-Feruloylspinosin, spinosin, and swertisin were docked against

FAK, DOCK180, Rac1, and Arp3. 6'''-Feruloylspinosin was reported to have the lowest

docking energies for most of these targets, but specific numerical values were not provided.[4]

[5]

**The study mentioned that 6'''-Feruloylspinosin forms a total of nine hydrogen bonds with

DOCK180 and Rac1, but a detailed list of the specific interacting residues was not available.[4]

[5]
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Signaling Pathways
6'''-Feruloylspinosin has been shown to modulate several important signaling pathways. The

following diagrams illustrate the key interactions and cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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